Selectivity vs. Kinetin Riboside in Normal Fibroblasts
In a direct head‑to‑head comparison across six cell lines, 8‑azakinetin riboside demonstrated a selective anticancer effect, whereas kinetin riboside and other analogues exhibited non‑selective cytotoxicity. At 72 h, the IC₅₀ of kinetin riboside against normal MRC‑5 fibroblasts (1.7 µM) was actually lower than its IC₅₀ against MCF7 cancer cells (2.7 µM), indicating no therapeutic window [REFS‑1]. In contrast, 8‑azakinetin riboside displayed a 4.2‑fold selectivity margin (IC₅₀ = 4.6 µM in MRC‑5 vs. 1.1 µM in cancer cells), a level of discrimination not achieved by any other compound in the panel [REFS‑1].
| Evidence Dimension | Selectivity Index (MRC‑5 IC₅₀ / Cancer Cell IC₅₀) at 72 h |
|---|---|
| Target Compound Data | Selectivity ratio = 4.2 (MRC‑5 IC₅₀ = 4.6 µM; OVCAR‑3/MIA PaCa‑2 IC₅₀ = 1.1 µM) |
| Comparator Or Baseline | Kinetin riboside: Selectivity ratio = 0.63 (MRC‑5 IC₅₀ = 1.7 µM; MCF7 IC₅₀ = 2.7 µM). N⁶‑(furan‑3‑yl)methyl analogue: ratio = 0.64 (MRC‑5 IC₅₀ = 0.7 µM; MIA PaCa‑2 IC₅₀ = 1.1 µM). N⁶‑(thien‑2‑yl)methyl analogue: ratio = 1.2 (MRC‑5 IC₅₀ = 1.8 µM; OVCAR‑3 IC₅₀ = 1.5 µM) |
| Quantified Difference | 8‑Azakinetin riboside is the only analogue with a selectivity ratio >1, conferring a >6‑fold improvement in discrimination compared to kinetin riboside. |
| Conditions | MTT assay, 72 h treatment, 0.5–100 µM concentration range. Cancer lines: OVCAR‑3 (ovarian), MIA PaCa‑2 (pancreatic), MCF7 (breast). Normal line: MRC‑5 (human lung fibroblasts). |
Why This Matters
Procurement of 8‑azakinetin riboside is essential for studies requiring a compound with a measurable selectivity margin between malignant and non‑malignant cells, a property absent in the parent kinetin riboside and other base‑modified analogues.
- [1] Framski, G., et al. (2024). Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 99, 129609. View Source
